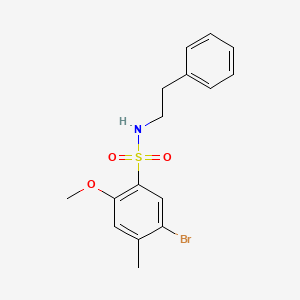

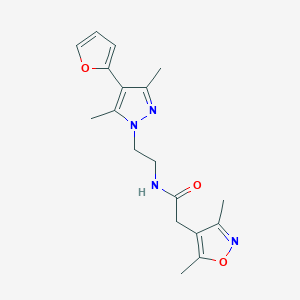

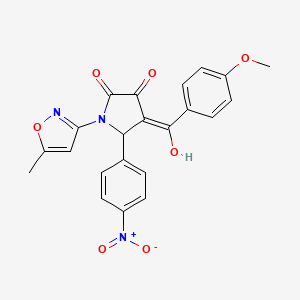

![molecular formula C25H21N3O B2558317 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-46-9](/img/structure/B2558317.png)

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Applications De Recherche Scientifique

Synthesis Techniques

- Friedländer Condensation of pyrazolin-5-ones with o-aminobenzaldehydes has been explored to synthesize 1H-pyrazolo[3,4-b]quinolines among other products. This method demonstrates the versatility in forming pyrazoloquinoline derivatives under different conditions, highlighting the potential for generating a wide array of compounds within this chemical class (Tomasik et al., 1983).

Material Sciences

- Optical Absorption Measurements and Quantum-Chemical Simulations have been conducted on pyrazolo[3,4-b]quinoline derivatives, revealing insights into the electronic structure and potential applications of these compounds in materials science, such as in photovoltaics or light-emitting devices (Koścień et al., 2003).

- Microwave-Assisted Synthesis techniques have been developed for pyrazolo[3,4-b]quinolines, offering a more efficient and environmentally friendly approach to synthesizing these compounds, potentially enabling their broader application in various technological fields (Mogilaiah et al., 2003).

Pharmaceutical Applications

- Synthesis and Cytotoxic Activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a closely related class of compounds, have been studied for their potent cytotoxic properties against various cancer cell lines. This research underscores the potential of pyrazoloquinoline derivatives in the development of new anticancer agents (Deady et al., 2003).

Chemical Properties and Applications

- Exploring Reversible Quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been investigated for potential applications in optical materials and sensors. The reversible quenching process opens avenues for the development of responsive materials based on these compounds (Mu et al., 2010).

Green Chemistry

- A Multicomponent, Facile, and Catalyst-Free Microwave-Assisted Protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions has been developed, highlighting the commitment to environmentally sustainable chemical synthesis methods. This approach not only enhances the efficiency of synthesis but also aligns with the principles of green chemistry by minimizing waste and reducing the environmental footprint of chemical manufacturing (Khumalo et al., 2019).

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-16-8-11-19(14-17(16)2)28-25-21-6-4-5-7-23(21)26-15-22(25)24(27-28)18-9-12-20(29-3)13-10-18/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPFKPBFHGLDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

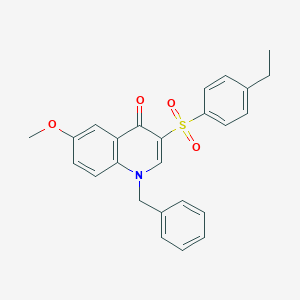

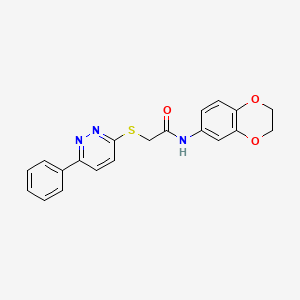

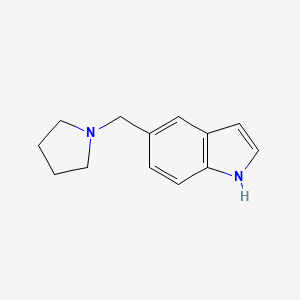

![2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B2558243.png)

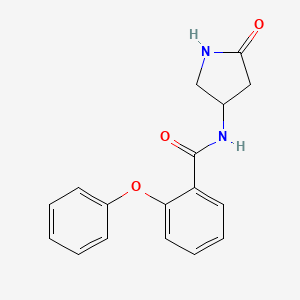

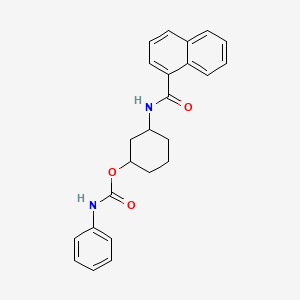

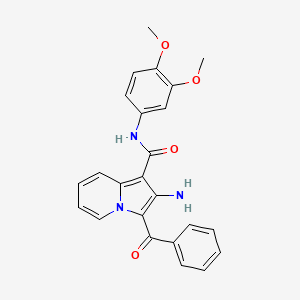

![N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2558253.png)

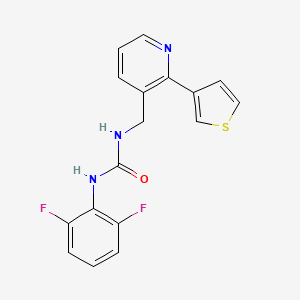

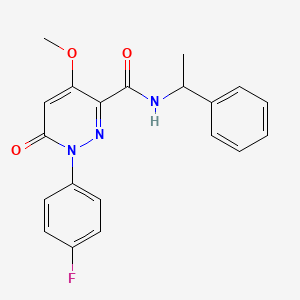

![2-[(5-chloroquinolin-8-yl)oxy]-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide](/img/structure/B2558254.png)